molecular formula C24H26N2O5S B2829602 methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1189973-35-0

methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No. B2829602
CAS RN: 1189973-35-0
M. Wt: 454.54
InChI Key: NENPXVRLMNORQX-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C24H26N2O5S and its molecular weight is 454.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A novel series of biologically active derivatives, including compounds related to the specified chemical, were synthesized using ultrasonic mediated N-alkylation. This process involves ring expansion and subsequent reactions aimed at evaluating antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009).
  • Another research effort detailed the synthesis and characterization of novel derivatives focusing on monoamine oxidase inhibition activities. The synthetic route included mesylation, N-benzylation, and cyclization reactions, highlighting the compounds' selective inhibition potential against monoamine oxidases (Ahmad et al., 2018).
  • Structural studies through crystallography have been conducted to understand the dehydration phenomenon in derivatives of the compound . This provided insights into molecular interactions and structural changes during crystallization in different solvents (Arshad et al., 2013).

Biological Activities

  • Research into the biological activities of derivatives has shown promising antimicrobial properties. Specific compounds demonstrated notable antifungal and antibacterial activity, providing a foundation for further investigation into their therapeutic potential (Sonawane et al., 2009).
  • Anticancer activity studies have highlighted the potential of related derivatives in oncological research. The binding characteristics and pharmacokinetic mechanism were explored through optical spectroscopic, anticancer, and docking studies, indicating less toxicity and efficient binding to carrier proteins (Shareef et al., 2016).

Pharmacokinetic Studies

  • A study focused on the synthesis of quaternary ammonium derivatives of oxicams demonstrated that modification of the core structure by a quaternary ammonium group could significantly increase affinity towards articular cartilage without compromising pharmacological activity. This suggests potential applications in developing more targeted and less toxic anti-inflammatory drugs (Nicolas et al., 1999).

properties

IUPAC Name

methyl 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-17-12-14-25(15-13-17)21(27)16-26-23(24(28)31-2)22(18-8-4-3-5-9-18)19-10-6-7-11-20(19)32(26,29)30/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPXVRLMNORQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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